[(18)F]p-MPPF
Beschreibung
Significance of the Serotonin (B10506) (5-HT) System in Central Nervous System Research
The serotonin system, also known as the 5-hydroxytryptamine (5-HT) system, is a crucial and complex neurotransmitter network within the central nervous system (CNS). Though serotonergic neurons make up a small fraction of the total neurons in the human brain, their extensive projections influence nearly every aspect of brain function. Serotonin is synthesized from the amino acid tryptophan in the raphe nuclei of the brainstem and plays a fundamental role in regulating a wide array of physiological and psychological processes. These include mood, cognition, memory, sleep, appetite, and pain perception. Dysregulation of the serotonergic system has been implicated in a variety of neuropsychiatric conditions, including depression, anxiety disorders, and schizophrenia, making it a significant area of focus in neurobiological research.
Overview of 5-HT Receptor Subtypes and Their Research Importance
The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are broadly classified into seven distinct families (5-HT1 to 5-HT7). With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs). This diversity in receptor subtypes allows for the fine-tuning of serotonergic signaling throughout the brain.
Each receptor subtype exhibits a unique distribution pattern and functional role, making them important targets for research and therapeutic development. For instance, the 5-HT2 receptor family, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is involved in processes like mood, cognition, and the effects of hallucinogens. The 5-HT1B and 5-HT1D receptors are key targets for migraine medications. The study of these various subtypes is critical for understanding the specific mechanisms through which serotonin exerts its widespread influence and for developing targeted therapies for related disorders.
Focus on the Serotonin 5-HT1A Receptor in Neurobiological Studies
Among the numerous 5-HT receptor subtypes, the 5-HT1A receptor has been extensively studied due to its significant role in emotional regulation and its implication in psychiatric disorders. These receptors are found in high densities in limbic areas of the brain, such as the hippocampus, amygdala, and septal regions, as well as in the raphe nuclei.
The 5-HT1A receptor functions as both a presynaptic autoreceptor and a postsynaptic heteroreceptor. As an autoreceptor on serotonergic neurons in the raphe nuclei, it provides an inhibitory feedback mechanism, regulating the synthesis and release of serotonin. Postsynaptically, it is located on non-serotonergic neurons in various brain regions where it modulates the activity of other neurotransmitter systems. Alterations in the expression and function of 5-HT1A receptors have been linked to depression and anxiety, making them a key target for anxiolytic and antidepressant medications.
Positron Emission Tomography (PET) in Neuroreceptor Imaging Research
Principles of Molecular Imaging for Neurotransmitter Systems
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. In the context of neuroreceptor imaging, PET enables researchers to study the distribution, density, and function of specific neurotransmitter receptors in the living brain. The fundamental principle of PET involves the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. This radiotracer is designed to bind to a specific target, such as a receptor. As the radionuclide decays, it emits positrons that, upon collision with electrons in the surrounding tissue, produce two gamma rays that travel in opposite directions. The PET scanner detects these gamma rays, and through sophisticated computer algorithms, reconstructs a three-dimensional image that maps the distribution and concentration of the radiotracer in the brain. This allows for the quantitative measurement of receptor binding potential, which can reflect changes in receptor density or the levels of endogenous neurotransmitters.
Advantages of Fluorine-18 (B77423) Labeled Radioligands in Preclinical PET Research
Among the various positron-emitting radionuclides used in PET, Fluorine-18 (¹⁸F) offers several distinct advantages for preclinical research. Its relatively long half-life of 109.8 minutes allows for more complex and longer duration imaging studies compared to shorter-lived isotopes like Carbon-11 (B1219553) (¹¹C), which has a half-life of about 20 minutes. This longer half-life also facilitates the transportation of ¹⁸F-labeled radiotracers to facilities without an on-site cyclotron.
Furthermore, ¹⁸F emits positrons with lower energy, resulting in a shorter travel distance before annihilation. This leads to higher resolution PET images, providing more precise anatomical localization of the radiotracer. The versatile radiochemistry of fluorine allows for its incorporation into a wide range of molecules, making it suitable for labeling various ligands designed to target specific neuroreceptors.
Rationale for the Development and Application of [(18)F]p-MPPF as a 5-HT1A Receptor Radioligand
The development of specific and selective radioligands is crucial for accurately studying the 5-HT1A receptor system with PET. This compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine) was developed as a selective antagonist for 5-HT1A receptors. It is a fluorinated analog of the well-established 5-HT1A receptor antagonist, WAY-100635.
The rationale for its development stemmed from the need for an ¹⁸F-labeled radioligand that could overcome some of the limitations of existing ¹¹C-labeled tracers. In vitro binding assays have demonstrated that this compound has a high affinity and selectivity for 5-HT1A receptors. Its use in PET studies has shown that its distribution in the brain corresponds well with the known density of 5-HT1A receptors, with high uptake in regions like the hippocampus and low uptake in the cerebellum, an area with a scarcity of these receptors. This makes the cerebellum a suitable reference region for quantitative analysis.
Studies have demonstrated that this compound is a valuable tool for the in vivo imaging of 5-HT1A receptors in both animal models and humans. Its sensitivity allows for the investigation of alterations in the serotonergic system in various neuropsychiatric and neurological disorders. While some research suggests its binding may be sensitive to changes in endogenous serotonin levels, other studies have found this sensitivity may not be robust enough for all applications. Nevertheless, this compound remains a widely used and important radioligand for quantifying 5-HT1A receptor density and exploring its role in brain function and disease.
Research Findings on this compound
Extensive research has been conducted to characterize the properties and utility of this compound as a PET radioligand for the 5-HT1A receptor.
In Vitro and In Vivo Characteristics
| Characteristic | Finding |
| Binding Affinity (Ki) | 0.2 to 4.5 nM for 5-HT1A receptors, demonstrating high affinity. medkoo.com |
| Selectivity | High selectivity for 5-HT1A receptors over other serotonin receptor subtypes. medkoo.com |
| Brain Uptake | Rapidly crosses the blood-brain barrier with high initial uptake in the brain. medkoo.com |
| Regional Distribution | Highest accumulation in regions rich in 5-HT1A receptors, such as the hippocampus and cortex. |
| Metabolism | The parent compound is metabolized over time, with a fraction remaining in the plasma. |
PET Imaging Studies
| Study Type | Key Findings |
| Human PET Studies | Confirmed the distribution of this compound reflects the known density of 5-HT1A receptors in the human brain. The binding potential can be quantified using kinetic modeling with the cerebellum as a reference region. |
| Animal PET Studies (Rat, Cat, Monkey) | Demonstrated selective uptake and retention in 5-HT1A receptor-rich regions, which could be blocked by pretreatment with other 5-HT1A receptor ligands. semanticscholar.org |
| Comparison with other Radioligands | The binding potential of this compound is lower than that of [¹¹C]WAY-100635, indicating a lower in vivo affinity. It shows a different binding distribution compared to the agonist tracer ¹⁸F-F13714. |
Structure
3D Structure
Eigenschaften
Molekularformel |
C24H26FN5O2 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1 |
InChI-Schlüssel |
ADELHWYAKAZUCR-FNNGWQQSSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Synonyme |
4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide p-(18F)MPPF |
Herkunft des Produkts |
United States |
Radiochemistry and Radiosynthesis of 18 F P Mppf for Research Applications
Historical Development of [(18)F]p-MPPF Radiosynthesis Methodologies
The synthesis of this compound was developed as a fluoro analog of the potent 5-HT₁ₐ receptor antagonist WAY-100635. snmjournals.orgsnmjournals.org The introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope, with its longer half-life of approximately 110 minutes compared to carbon-11 (B1219553) (¹¹C), offered logistical advantages for PET studies. snmjournals.orgresearchgate.net Early methodologies focused on establishing a reliable and high-yield synthesis process. The primary approach has consistently been nucleophilic aromatic substitution, where a leaving group on a precursor molecule is replaced by the [¹⁸F]fluoride ion. snmjournals.org Over time, efforts have been directed towards improving the radiochemical yield, specific activity, and automation of the synthesis process to ensure consistent and efficient production for clinical and preclinical research. snmjournals.orgnih.gov
Precursor Design and Chemical Considerations for this compound Labeling
The successful radiosynthesis of this compound is highly dependent on the design of a suitable precursor molecule. The most common precursor is a nitro-substituted analogue, specifically 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-nitrobenzamido]ethylpiperazine (nitro-MPPF). nih.govsnmjournals.org In this design, the nitro group (-NO₂) serves as an effective leaving group for the subsequent nucleophilic substitution reaction with [¹⁸F]fluoride. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the attack by the nucleophilic [¹⁸F]fluoride ion. Other precursors, such as those with a trimethylammonium triflate leaving group, have also been considered for aromatic fluorination, although the nitro precursor remains the most widely used for this compound synthesis. researchgate.net
Radiochemical Synthesis Protocols for this compound
The synthesis of this compound is a multi-step process that begins with the production of the [¹⁸F]fluoride ion, typically via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. researchgate.net The subsequent radiochemical synthesis involves several key stages, including the labeling reaction, purification, and formulation of the final product.
Nucleophilic Substitution Reactions in Aromatic Fluorination
The core of the this compound synthesis is a nucleophilic aromatic substitution reaction. snmjournals.org In this step, the nitro-MPPF precursor is reacted with [¹⁸F]fluoride. nih.gov The [¹⁸F]fluoride, activated by a phase-transfer catalyst such as Kryptofix 222 (K₂₂₂) in the presence of a potassium carbonate base, displaces the nitro group on the aromatic ring of the precursor to form the C-¹⁸F bond. nih.govresearchgate.net This reaction is typically carried out in a high-boiling-point aprotic polar solvent.
Automated Radiosynthesis Approaches for Efficient Production
To ensure reproducibility, high yield, and operator safety, the radiosynthesis of this compound is often performed using automated synthesis modules. nih.gov Systems like the Synthra RN+ or Neptis synthesizers are programmed to carry out the entire process, from the trapping of [¹⁸F]fluoride to the final purification of this compound. nih.govnih.gov Automation minimizes manual handling of radioactivity and allows for standardized production, which is critical for clinical applications. snmjournals.org
Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts
Optimizing reaction conditions is paramount for maximizing the radiochemical yield of this compound. Key parameters that are carefully controlled include:
Temperature: The nucleophilic substitution reaction requires high temperatures, typically around 150°C, to proceed efficiently. nih.gov
Solvents: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this reaction due to its high boiling point and its ability to dissolve both the precursor and the fluoride-catalyst complex. nih.gov
Catalysts: A phase-transfer catalyst, most notably Kryptofix 222 in conjunction with potassium carbonate, is essential to enhance the nucleophilicity of the [¹⁸F]fluoride ion in the organic solvent. nih.gov
Following the labeling reaction, the crude product is purified, often using high-performance liquid chromatography (HPLC), to separate the desired this compound from unreacted precursor and other impurities. snmjournals.org
Radiochemical Yield and Specific Radioactivity Determination of this compound
The efficiency of the radiosynthesis is evaluated by its radiochemical yield and specific radioactivity. The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the final, purified product. For this compound, reported radiochemical yields at the end of synthesis typically range from 20% to 25%. snmjournals.org
Specific radioactivity refers to the ratio of the amount of radioactivity to the total mass of the compound (both radiolabeled and non-radiolabeled). It is a critical parameter, as high specific activity ensures that a tracer dose can be administered without causing pharmacological effects. The specific radioactivity of this compound is determined using analytical HPLC and has been reported to be in the range of 37–111 GBq/μmol at the end of synthesis. snmjournals.org In some instances, specific radioactivity has been reported to be at least 101.3 GBq/μmol. nih.govplos.org
Table 1: Summary of Radiosynthesis Parameters for this compound
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Precursor | Nitro-MPPF | nih.gov, snmjournals.org |
| Reaction Type | Nucleophilic Aromatic Substitution | snmjournals.org |
| Catalyst | Kryptofix 222 / K₂CO₃ | nih.gov |
| Solvent | Anhydrous DMSO | nih.gov |
| Reaction Temperature | 150°C | nih.gov |
| Radiochemical Yield (EOS) | 20-25% | snmjournals.org |
| Specific Radioactivity (EOS) | 37-111 GBq/μmol | snmjournals.org |
| High Specific Radioactivity (EOS) | ≥ 101.3 GBq/μmol | nih.gov, plos.org |
EOS: End of Synthesis
Quality Control and Analytical Techniques for Research-Grade this compound
The quality control of this compound is essential to ensure the radiochemical purity and identity of the final product for research applications. This involves rigorous analytical procedures to separate and quantify the desired radioligand from unreacted starting materials, labeled by-products, and other impurities. helsinki.fi The primary methods employed for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) and Radio-Thin Layer Chromatography (Radio-TLC). helsinki.fiiaea.org
High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound, primarily used to determine its radiochemical purity. iaea.org This method allows for the effective separation of the final radioactive product, this compound, from its nitro precursor and other potential impurities generated during the synthesis. snmjournals.orgnih.gov The radiochemical purity of the final product is typically required to be greater than 95%. helsinki.fisnmjournals.org
Reverse-phase HPLC is the most common mode of separation used for this compound analysis. helsinki.fisnmjournals.org In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. Different research laboratories have employed various specific conditions to achieve optimal separation and analysis. For instance, one method utilized a Nova-Pak C18 column with a mobile phase consisting of acetonitrile (B52724), tetrahydrofuran, and sodium acetate (B1210297) buffer, which successfully separated this compound (retention time ~5 minutes) from its nitro precursor (retention time ~7 minutes). snmjournals.org Another study reported using a semi-preparative C18 column with a mobile phase of THF/MeOH/0.05M NaOAc to purify the crude reaction mixture. helsinki.fi
The choice of HPLC conditions, including the column, mobile phase composition, and flow rate, is critical for achieving a baseline separation of all components in the mixture. nih.gov The identity of the this compound peak is confirmed by comparing its retention time with that of a non-radioactive, authenticated reference standard of p-MPPF. helsinki.fi While HPLC is a powerful tool, some studies have noted occasional failures in separating this compound from a closely eluting radioactive by-product, highlighting the need for complementary analytical methods. helsinki.fi
Table 1: Examples of HPLC Conditions for this compound Analysis
| Column Type | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time (tR) of this compound (min) | Reference |
|---|---|---|---|---|
| Reverse-phase Nova-Pak C18 (150 x 3.9 mm) | Acetonitrile/Tetrahydrofuran/0.01N NaOAc (28:6:65), pH 5 | Not Specified | 5 | snmjournals.org |
| Semi-preparative C18 | THF/MeOH/0.05M NaOAc (18:27:55), pH 5 | 3 | Not Specified (used for purification) | helsinki.fi |
| Analytical µBondapak C18 (300 x 3.9 mm) | THF/MeOH/0.05M NaOAc (17:28:55), pH 5 | 0.5 | Not Specified (used for analysis) | helsinki.fi |
Radio-Thin Layer Chromatography (Radio-TLC) for Metabolite and Purity Analysis
Radio-Thin Layer Chromatography (Radio-TLC) is another vital analytical technique used in the quality control of this compound. helsinki.firesearchgate.net It is often employed as a simpler, faster, and sometimes more accurate alternative or complement to radio-HPLC. researchgate.netnih.gov Radio-TLC is particularly effective for quantifying the amount of free [18F]fluoride, an impurity that can sometimes be overestimated by HPLC due to its retention on the column. longdom.orgnih.gov
The technique involves spotting a small sample of the radiopharmaceutical onto a TLC plate, typically coated with silica (B1680970) gel, which acts as the stationary phase. helsinki.fi The plate is then developed in a chamber containing a suitable mobile phase. The different components of the sample mixture migrate up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The distribution of radioactivity on the developed plate is then measured using a radio-TLC scanner. longdom.org
For this compound, a common system uses silica gel plates (e.g., Merck 60 F254) with a mobile phase of acetonitrile and water (90:10). helsinki.fi In one analysis, the radio-TLC of HPLC-purified fractions resulted in a retardation factor (Rf) value of 0.31 for this compound, while a late-eluting impurity showed an Rf of 0.64. helsinki.fi Radio-TLC is not only used for final product purity assessment but is also crucial for analyzing radiolabeled metabolites in plasma samples during preclinical research, helping to understand the tracer's in vivo behavior. snmjournals.org
Table 2: Example of a Radio-TLC System for this compound Analysis
| Stationary Phase | Mobile Phase (v/v) | Rf Value of this compound | Rf Value of Impurity | Reference |
|---|---|---|---|---|
| Silica gel 60 F254 | CH3CN:H2O (90:10) | 0.31 | 0.64 (late eluting peak) | helsinki.fi |
Preclinical Pharmacological and Kinetic Characterization of 18 F P Mppf
In Vitro Binding Affinity and Selectivity Profile of p-MPPF for 5-HT1A Receptors
The compound p-MPPF, a derivative of WAY-100635, has been extensively characterized for its interaction with serotonin (B10506) 1A (5-HT1A) receptors. rsc.org Its radiolabeled form, [(18)F]p-MPPF, serves as a crucial tool in positron emission tomography (PET) for visualizing these receptors in the brain. nih.gov
p-MPPF demonstrates a high affinity for 5-HT1A receptors, a characteristic quantified by its inhibition constant (Ki). In vitro binding assays using rat hippocampal membrane homogenates have reported a dissociation constant (Kd) of 0.34 ± 0.12 nM. nih.govsigmaaldrich.com Other studies have reported Ki values ranging from 0.2 to 4.5 nM, with the variation attributed to different assay conditions and tissue sources. medkoo.com For instance, in studies using the tritiated form, [3H]p-MPPF, a high affinity for 5-HT1A receptors was confirmed with a Kd of 0.34 nM. nih.gov The affinity of p-MPPF is considered to be in the subnanomolar to low nanomolar range, indicating a strong binding to the 5-HT1A receptor.
| Parameter | Value | Tissue/Assay Condition |
| Kd | 0.34 ± 0.12 nM | Rat hippocampal membrane homogenates |
| Ki | 0.2 - 4.5 nM | Various assay conditions and tissue sources |
| Kd | 0.34 nM | In vitro binding assays with [3H]p-MPPF |
A critical feature of a reliable radioligand is its selectivity for the target receptor over other receptor subtypes and off-target binding sites. p-MPPF exhibits high selectivity for 5-HT1A receptors. nih.govmedkoo.com Studies have shown that it has minimal interaction with other serotonin receptor subtypes. medkoo.com For instance, its selectivity for 5-HT1A receptors is reported to be 1,000 times higher than for 5-HT2A receptors. rsc.org This high selectivity ensures that the signal detected in PET imaging with this compound accurately reflects the density and distribution of 5-HT1A receptors.
Determination of Inhibition Constants (Ki) in Preclinical Assays
In Vivo Biodistribution and Brain Uptake Kinetics of this compound in Animal Models
The in vivo behavior of this compound has been investigated in various animal models to understand its distribution throughout the body and its kinetics within the brain. These studies are essential for validating its use as a PET tracer.
Following intravenous administration, this compound undergoes rapid metabolism. nih.gov In dogs, for example, the parent compound represented 69 ± 10% of total plasma activity at 4 minutes, which decreased to 21 ± 4% at 10 minutes and 7 ± 2% at 40 minutes, indicating rapid conversion to polar metabolites. nih.gov Whole-body PET studies in mice have shown that the highest residence times for similar 5-HT1A receptor radiotracers are found in the liver, urinary bladder, and kidneys, suggesting that elimination occurs primarily through the urinary system. nih.gov The biodistribution of this compound has been successfully evaluated in rodents, cats, and non-human primates, laying the groundwork for its use in human studies. rsc.orgresearchgate.net
This compound readily crosses the blood-brain barrier and shows a regional distribution consistent with the known density of 5-HT1A receptors. medkoo.comsnmjournals.org The highest uptake is observed in regions rich in 5-HT1A receptors, such as the hippocampus and frontal cortex, while the lowest uptake is seen in the cerebellum, a region with a low density of these receptors. nih.govresearchgate.netnih.gov
The kinetics of this compound in the brain are characterized by rapid uptake followed by a washout phase. The washout is faster in the cerebellum and slower in receptor-rich areas like the cortex. snmjournals.org This differential washout allows for the quantification of specific receptor binding. The dissociation of this compound from the 5-HT1A receptor is notably faster than that of another commonly used 5-HT1A radioligand, [11C]WAY-100635, which is attributed to the lower affinity of p-MPPF. snmjournals.orguliege.be
| Brain Region | Relative Uptake of this compound |
| Hippocampus | High |
| Anterior Cingulate Cortex | High |
| Frontal Cortex | Intermediate to High |
| Cerebellum | Low |
The effectiveness of this compound as a brain imaging agent is dependent on its ability to permeate the blood-brain barrier (BBB). Studies have confirmed that this compound efficiently crosses the BBB. medkoo.com However, its transport across the BBB can be influenced by efflux transporters like P-glycoprotein (P-gp). In rodent models, it has been shown that P-gp restricts the permeability of the mouse BBB to [3H]p-MPPF. nih.gov Interestingly, in vitro assays suggest that p-MPPF may not be a substrate for human P-gp, indicating potential species differences in BBB transport. nih.govnih.gov
The clearance of this compound from the brain is relatively rapid, which can be advantageous for certain imaging protocols. The faster dissociation from the receptor compared to other ligands makes it a potential candidate for studies aiming to measure changes in endogenous serotonin levels. nih.gov The distribution and clearance in human studies were found to be slower than in anesthetized cynomolgus monkeys but more rapid than for [11C]WAY-100635. researchgate.net
Brain Regional Uptake and Washout Characteristics of this compound
Receptor Specificity and Displaceability Studies in Preclinical Settings
The utility of this compound as a positron emission tomography (PET) tracer hinges on its specific and selective binding to the 5-HT1A receptor. Preclinical studies in various animal models have been crucial in establishing this specificity through pharmacological challenges.
Pharmacological Blockade Experiments with Known 5-HT1A Ligands (e.g., WAY-100635, Pindolol)
To confirm that this compound binds specifically to the 5-HT1A receptor, researchers perform blockade or displacement studies. In these experiments, a known and highly specific 5-HT1A ligand, such as WAY-100635 or pindolol (B1678383), is administered to the animal model before or after the injection of this compound. A significant reduction in the this compound signal in 5-HT1A-rich brain regions following the administration of the blocking agent indicates specific binding.
In studies conducted in cats, the administration of unlabeled WAY-100635 and pindolol markedly reduced the specific binding of this compound in the hippocampus and cingulate cortex. nih.gov Conversely, treatment with agents targeting other receptors, such as α1-adrenergic or 5-HT2 receptors, did not affect this compound binding, demonstrating the tracer's selectivity for the 5-HT1A receptor. nih.gov In one study, intravenous administration of WAY-100635 resulted in a 90% decrease in specific this compound binding. uliege.be Similarly, a blocking experiment with pindolol in human volunteers showed a 40% decrease in the region-to-cerebellum ratios in target areas, further confirming its displaceability. nih.gov
These experiments are fundamental in validating a radiotracer, and the collective data strongly support that the signal observed in this compound PET scans accurately reflects the density of 5-HT1A receptors.
Table 1: Preclinical Displacement/Blockade Studies of this compound
| Animal Model | Blocking Agent | Brain Regions Studied | Outcome |
|---|---|---|---|
| Cat | WAY-100635 | Hippocampus, Cingulate Cortex | Marked reduction in specific binding. nih.gov |
| Cat | Pindolol | Hippocampus, Cingulate Cortex | Marked reduction in specific binding. nih.gov |
| Rat | WAY-100635 | Hippocampus | 90% decrease in specific binding. uliege.be |
Competition Studies with Endogenous Serotonin and Related Compounds
Beyond confirming receptor specificity with exogenous drugs, it is also vital to understand how the tracer interacts with the body's own neurotransmitters. Competition studies with endogenous serotonin (5-HT) are particularly important as they reveal the tracer's sensitivity to physiological changes in the serotonin system.
This compound has an affinity for the 5-HT1A receptor that is considered close to that of endogenous serotonin itself, which suggests it could be displaced by natural fluctuations in serotonin levels. researchgate.net Preclinical research has directly tested this hypothesis. In a study combining microdialysis and a beta-sensitive probe in anesthetized rats, pharmacologically increasing the release of endogenous serotonin with fenfluramine (B1217885) led to a dose-dependent decrease in the specific binding of this compound in the hippocampus. uliege.benih.gov These results demonstrate that the this compound signal can be modulated by changes in extracellular serotonin concentrations. nih.gov This sensitivity is a key characteristic, suggesting that this compound PET imaging might not only reflect receptor density but could also provide an indirect measure of synaptic serotonin levels. researchgate.netnih.gov
Metabolite Analysis and Impact on Preclinical Kinetic Modeling of this compound
The quantitative accuracy of PET imaging relies on a clear understanding of how the radiotracer is metabolized in the body. The original tracer and its radioactive byproducts (radiometabolites) are often measured in plasma and can sometimes enter the brain, complicating the interpretation of the PET signal.
Identification and Quantification of Radiometabolites in Plasma and Brain
Following intravenous injection, this compound is subject to metabolic breakdown. Studies in various species, including dogs and humans, show that the parent compound is rapidly cleared from the blood plasma. nih.govnih.gov
In canine studies, this compound was quickly metabolized into more polar (water-soluble) compounds. nih.gov Just 10 minutes after injection, the intact parent tracer accounted for only about 21% of the total radioactivity in the plasma, a figure that dropped to 7% by 40 minutes. nih.gov Similarly, in human studies, only about 1% of the radioactivity in plasma was attributed to the parent compound after 10 minutes. nih.gov The rapid formation of radiometabolites necessitates their measurement and correction in the arterial input function used for quantitative modeling. Thin-layer chromatography (TLC) is a common method used to separate the parent tracer from its radiometabolites in plasma samples. researchgate.net
Table 2: Percentage of Parent this compound in Plasma Over Time
| Species | Time Post-Injection | % Parent Compound in Plasma |
|---|---|---|
| Canine | 4 minutes | 69% (± 10%) |
| Canine | 10 minutes | 21% (± 4%) |
| Canine | 40 minutes | 7% (± 2%) |
Pharmacokinetic Modeling of this compound Binding in Preclinical PET Studies
To extract meaningful biological information from dynamic PET scan data, researchers employ pharmacokinetic models. These mathematical models describe the movement of the tracer between different compartments, such as the blood, and non-specific and specific binding sites in the brain tissue.
In preclinical studies of this compound in dogs, both one-tissue (1-TC) and two-tissue (2-TC) compartment models have been evaluated. nih.gov The 2-TC model was found to provide a better fit for the data, indicating that it more accurately represents the tracer's behavior in the brain. nih.govresearchgate.net The binding potential (BP_ND), a measure proportional to the density of available receptors, is a key parameter derived from these models.
Graphical analysis methods, such as the Logan plot, are also used. nih.gov These methods can linearize the data from dynamic scans, allowing for the calculation of the total distribution volume (V_T), from which the binding potential can be derived.
As mentioned previously, simplified reference tissue models (SRTMs) are a crucial tool, particularly when arterial blood sampling is not feasible. jneuropsychiatry.org These models have been successfully applied in preclinical rat studies and have shown a high correlation with the more complex compartmental models that require a metabolite-corrected plasma input. nih.govresearchgate.netjneuropsychiatry.org The strong agreement between these different modeling approaches enhances confidence in the quantitative data obtained from this compound PET studies.
Table 3: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| This compound | 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine |
| 5-HT | 5-hydroxytryptamine (Serotonin) |
| WAY-100635 | N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide |
| Pindolol | (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol |
Application of Compartmental Models (e.g., 1-Tissue Compartment, 2-Tissue Compartment, 3-Tissue Compartment)
The kinetic properties of this compound in the brain have been evaluated using various compartmental models to quantify its binding to serotonin 5-HT1A receptors. These models, which describe the distribution of the radiotracer between different physiological and metabolic compartments, are essential for accurately interpreting PET data.
The one-tissue compartment model (1-TCM) and the two-tissue compartment model (2-TCM) are frequently employed. plos.orgnih.govresearchgate.net In a study involving healthy beagle dogs, the kinetics of this compound were best described by a 2-TC model, as indicated by lower Akaike Information Criterion (AIC) values compared to the 1-TC model across all regions of interest (ROIs). plos.orgnih.govresearchgate.net This suggests that a model incorporating a free/non-specific compartment and a specific binding compartment more accurately reflects the tracer's behavior in the brain. plos.orgnih.govresearchgate.net However, another study in humans found a poor correlation between the binding potential (BP) calculated with a standard compartmental model and the reference Logan analysis method, suggesting potential limitations of standard compartmental models for this compound in certain contexts. snmjournals.org
A three-tissue compartment model (3-TCM) has also been considered. nih.gov In a study on rats, the 3T-7k model, which includes three tissue compartments, provided a better fit for this compound data compared to the 2T-5k model, based on AIC criteria. nih.gov This more complex model may capture additional kinetic details of the tracer's interaction with the 5-HT1A receptors. nih.govturkupetcentre.net
The choice of the compartmental model can significantly impact the quantification of receptor binding. While the 2-TCM often provides a good fit for this compound data, the optimal model may vary depending on the species and the specific research question. plos.orgnih.govresearchgate.net
Utilization of Reference Tissue Models (e.g., Simplified Reference Tissue Model, Logan Reference Tissue Model)
To circumvent the need for invasive arterial blood sampling, reference tissue models are widely used for the quantification of this compound binding. snmjournals.org These models use a region of the brain with a negligible density of the target receptor as an input function. The most commonly used reference tissue models for this compound studies are the Simplified Reference Tissue Model (SRTM) and the Logan Reference Tissue Model. plos.orgnih.govresearchgate.netsnmjournals.orgfrontiersin.org
The SRTM allows for the direct estimation of binding potential (BP). snmjournals.orgoup.com Studies in both humans and canines have demonstrated the validity of the SRTM for analyzing this compound PET data. plos.orgnih.govresearchgate.netsnmjournals.orgoup.com For instance, a test-retest study in healthy human volunteers showed good reproducibility of BP values calculated using the SRTM. snmjournals.org
The Logan graphical analysis, when applied with a reference tissue input, provides an estimate of the distribution volume ratio (DVR). snmjournals.orgfrontiersin.org This method has also been shown to be reliable and highly correlated with methods requiring arterial input. snmjournals.org In a study comparing different analytical methods, the Logan analysis with cerebellar input showed a very high correlation with the Logan analysis using metabolite-corrected arterial plasma. snmjournals.org
Other reference tissue models, such as the 2-step simplified reference tissue model (SRTM2) and the 2-parameter multilinear reference tissue model (MRTM2), have also been successfully applied in preclinical studies with this compound in canines. plos.orgnih.govresearchgate.net These models have shown a high correlation with BPND values obtained from the more invasive 2-TC model with arterial plasma input. plos.orgnih.govresearchgate.net
The use of reference tissue models, particularly the SRTM and Logan models, provides a robust and non-invasive means of quantifying 5-HT1A receptor binding with this compound, making it suitable for clinical and research applications. snmjournals.org
Estimation of Binding Potential (BPND) and Total Distribution Volume (VT)
The primary quantitative outcomes derived from this compound PET studies are the non-displaceable binding potential (BPND) and the total distribution volume (VT). plos.orgnih.govresearchgate.net BPND represents the ratio of the density of available receptors (Bmax) to the equilibrium dissociation constant (KD) of the radioligand, providing an index of receptor availability. snmjournals.org VT reflects the total concentration of the radiotracer in a tissue region relative to the plasma concentration at equilibrium. diva-portal.orgfrontiersin.org
BPND for this compound is commonly estimated using reference tissue models, such as the SRTM, which obviates the need for arterial blood sampling. snmjournals.orgsnmjournals.org Studies have shown that BPND values calculated with the SRTM are a reliable index of local 5-HT1A receptor concentration. snmjournals.org In a study on healthy volunteers, the test-retest reliability of BPND calculated with the SRTM was high, with a mean percentage change of about 1% in receptor-rich regions. snmjournals.org
VT is typically calculated using kinetic models that require an arterial input function, such as the 1-TC and 2-TC models, or the Logan graphical analysis. plos.orgnih.govresearchgate.net A study in canines found that the 2-TC model provided the best fit for calculating VT. plos.orgnih.govresearchgate.net The relationship between VT and BPND is defined by the equation BPND = (VT/VRef) - 1, where VRef is the distribution volume in a reference region devoid of specific binding. plos.org
Both BPND and VT are crucial parameters for characterizing the in vivo binding of this compound. The choice between these outcome measures often depends on the specific research question and the feasibility of obtaining arterial blood samples.
Selection and Validation of Optimal Reference Regions (e.g., Cerebellum)
The selection of an appropriate reference region is critical for the accurate quantification of this compound binding using reference tissue models. plos.orgnih.govresearchgate.netsnmjournals.orgfrontiersin.org An ideal reference region should be devoid of specific binding sites for the radiotracer, and its kinetics should be well-described by a one-tissue compartment model. meduniwien.ac.at
For this compound, the cerebellum is widely accepted and used as the reference region in both human and animal studies. plos.orgnih.govresearchgate.netsnmjournals.orgfrontiersin.orgoup.com This is based on findings that the cerebellum has a very low density of 5-HT1A receptors. snmjournals.orgresearchgate.net The validity of the cerebellum as a reference region for this compound has been demonstrated in several studies. For example, a study in humans showed that the Logan analysis with cerebellar input yielded results that were highly correlated with those obtained using a metabolite-corrected arterial plasma input, confirming the suitability of the cerebellum as a reference region. snmjournals.org
In some cases, specific subregions of the cerebellum, such as the cerebellar white matter, have been used to further minimize any potential for specific binding. pnas.org However, a study in rats using a high-resolution PET scanner and a beta-microprobe did detect non-negligible specific binding in the cerebellum, suggesting that the assumption of the cerebellum being completely devoid of 5-HT1A receptors may not hold true in all species or under all experimental conditions. nih.gov Despite this, the cerebellum remains the most commonly used and generally validated reference region for this compound PET studies.
Modulation of this compound Binding by Physiological and Pharmacological Interventions
Sensitivity to Endogenous Serotonin Release
A key characteristic of this compound is its sensitivity to changes in the levels of endogenous serotonin (5-HT). researchgate.net This sensitivity is attributed to the fact that this compound has an affinity for the 5-HT1A receptor that is comparable to that of serotonin itself. researchgate.netresearchgate.net This allows for competition between the radioligand and the endogenous neurotransmitter for binding to the receptor. researchgate.net
Studies in anesthetized rats have demonstrated that pharmacologically induced increases in extracellular serotonin levels, using a serotonin-releasing agent like fenfluramine, lead to a dose-dependent decrease in the specific binding of this compound in the hippocampus. nih.gov Conversely, a reduction in endogenous serotonin levels, achieved through the administration of a tryptophan hydroxylase inhibitor, has been shown to significantly increase the specific binding of this compound in the rat hippocampus. snmjournals.org
This sensitivity to endogenous serotonin makes this compound a valuable tool for investigating the functional status of the serotonergic system. researchgate.net Changes in this compound binding can be interpreted as reflecting alterations in either receptor density or the concentration of extracellular serotonin. researchgate.net However, it has been noted that this compound may be more sensitive to large, pharmacologically induced changes in serotonin levels rather than more subtle, physiological fluctuations. researchgate.net
Effects of Anesthesia and Stress on this compound Brain Uptake
The brain uptake of this compound can be influenced by both anesthesia and stress, which are important considerations in preclinical imaging studies. oup.comfrontiersin.org
Studies in marmosets have shown that isoflurane (B1672236) anesthesia can significantly increase the binding potential of this compound compared to the conscious state. oup.com This highlights the potential confounding effect of anesthesia on the quantification of 5-HT1A receptor binding. The mechanisms underlying this effect are not fully understood but may involve anesthesia-induced changes in receptor phosphorylation or other cellular processes. frontiersin.org
Stress has also been shown to impact this compound binding. In rats, mild-to-moderate stress associated with daily transport and handling can lead to significant alterations in the hippocampal binding of this compound. nih.govx-mol.netresearchgate.net Specifically, rats exposed to repeated transport showed increased hippocampal this compound binding compared to a naive control group. nih.govx-mol.netresearchgate.net This suggests that stress can induce changes in 5-HT1A receptor expression or availability. frontiersin.org
These findings underscore the importance of carefully controlling for and reporting the conditions of anesthesia and animal handling in preclinical this compound PET studies to ensure the reliability and replicability of the results. nih.govx-mol.netresearchgate.net
Interactive Data Tables
Table 1: Comparison of Kinetic Models for this compound Quantification
| Model | Species | Key Finding | Reference |
|---|---|---|---|
| 1-Tissue Compartment Model (1-TCM) | Canine | 2-TC model provided a better fit based on AIC values. | plos.orgnih.govresearchgate.net |
| 2-Tissue Compartment Model (2-TCM) | Canine | Best described the kinetics of this compound. | plos.orgnih.govresearchgate.net |
| 3-Tissue Compartment Model (3-TCM) | Rat | Provided a better fit than the 2-TC model based on AIC criteria. | nih.gov |
| Simplified Reference Tissue Model (SRTM) | Human, Canine | Good reproducibility and high correlation with invasive methods. | plos.orgnih.govresearchgate.netsnmjournals.org |
Table 2: Modulation of this compound Binding
| Intervention | Species | Effect on this compound Binding | Brain Region | Reference |
|---|---|---|---|---|
| Increased Endogenous Serotonin (Fenfluramine) | Rat | Decrease | Hippocampus | nih.gov |
| Decreased Endogenous Serotonin (p-EPA) | Rat | Increase | Hippocampus | snmjournals.org |
| Isoflurane Anesthesia | Marmoset | Increase | Various | oup.com |
Preclinical Applications of 18 F P Mppf in Neurobiological Research
Investigation of 5-HT1A Receptor Distribution and Density in Animal Brains
The ability to accurately map the distribution and density of 5-HT1A receptors in the brain is fundamental to understanding their physiological roles and their alterations in disease states. [(18)F]p-MPPF has proven to be a reliable radiotracer for this purpose across various animal species. plos.orgsnmjournals.org
Positron Emission Tomography (PET) with this compound enables the non-invasive, in vivo mapping of 5-HT1A receptor availability in the brains of animals. Studies in rats, cats, canines, and non-human primates have consistently demonstrated that the regional uptake of this compound aligns with the known high density of 5-HT1A receptors in specific brain regions. plos.orgsnmjournals.orgoup.com
In rats, high uptake is observed in the hippocampus, septum, medial prefrontal cortex, and raphe nuclei, while low uptake is seen in the cerebellum, a region with a negligible density of 5-HT1A receptors. nih.govsnmjournals.org This differential uptake allows the cerebellum to be used as a reference region for quantifying specific binding. Similarly, in cats and dogs, the highest accumulation of this compound is found in the hippocampus and cortical areas, consistent with the expected distribution of 5-HT1A receptors. plos.orgresearchgate.net Studies in common marmosets have also shown high binding of this compound in the hippocampus and amygdala. oup.com
The quantitative measure derived from these PET studies is typically the binding potential (BPND), which reflects the density of available receptors. Test-retest studies in rats have shown good reproducibility of BPND measurements, with variability around 10% in larger brain regions and under 20% in smaller nuclei, validating the use of this compound for longitudinal studies. nih.gov
Table 1: Regional Distribution of this compound Binding in Different Animal Models
| Animal Model | High Binding Regions | Low Binding Regions | Key Findings |
|---|---|---|---|
| Rat | Hippocampus, Septum, Medial Prefrontal Cortex, Raphe Nuclei nih.govsnmjournals.org | Cerebellum nih.govsnmjournals.org | Consistent with known 5-HT1A receptor distribution. nih.gov |
| Cat | Hippocampus, Cerebral Cortex researchgate.net | Cerebellum researchgate.net | Specific binding blocked by WAY-100635. researchgate.net |
| Dog | Hippocampus, Cingulate Cortex plos.org | Cerebellum plos.org | Uptake pattern similar to other species. plos.org |
| Marmoset | Hippocampus, Amygdala oup.com | Cerebellum oup.com | Binding potential differs from agonist tracers. oup.com |
To further validate the in vivo PET findings, ex vivo autoradiography is often employed. This technique involves administering this compound to an animal, followed by the removal and sectioning of the brain to visualize the distribution of the radiotracer at a microscopic level. These studies have consistently shown a strong correlation between the in vivo PET signal and the ex vivo autoradiographic distribution of this compound. snmjournals.org
In rats, ex vivo autoradiography has confirmed the high accumulation of this compound in 5-HT1A receptor-rich regions like the hippocampus, entorhinal cortex, and raphe nuclei, with negligible binding in the cerebellum. snmjournals.org These findings directly support the use of the cerebellum as a reference region in PET quantification. Furthermore, ex vivo studies have demonstrated the specificity of this compound binding, as it can be blocked by the administration of a non-radioactive 5-HT1A receptor antagonist like WAY-100635. nih.gov
Interestingly, ex vivo autoradiography has also been instrumental in comparing the sensitivity of this compound to other radioligands. For instance, studies have shown that the agonist radiotracer [18F]F13640 is more sensitive to competition with endogenous serotonin (B10506) than the antagonist this compound, highlighting the different binding characteristics of these tracers. nih.govfrontiersin.org
Mapping Regional Receptor Availability Using PET Imaging
Preclinical Models of Neurological and Psychiatric Disorders
This compound has been extensively used in preclinical models to investigate the role of the serotonergic system in various neurological and psychiatric conditions.
Alterations in the serotonergic system, particularly 5-HT1A receptors, have been implicated in the pathophysiology of epilepsy. nih.gov this compound PET has been a valuable tool in studying these changes in animal models.
In the pilocarpine (B147212) rat model of temporal lobe epilepsy (TLE), studies have shown increased this compound binding potential in the septum, which correlated with behavioral alterations. nih.gov However, immunohistochemical analysis did not reveal a change in 5-HT1A receptor expression, suggesting that the increased PET signal might be due to a reduction in endogenous serotonin levels. nih.gov A similar pattern of increased tracer binding in the entorhinal cortex, septum, and hippocampus was observed in the hippocampal electric kindling rat model, with in vitro autoradiography again showing no difference in receptor density. nih.gov This suggests that a depletion of endogenous serotonin during kindling could be responsible for the increased availability of receptors for this compound to bind. nih.gov
These preclinical findings contrast with studies in human TLE patients, where decreased this compound binding is often observed in the epileptogenic zone. nih.govoup.com This highlights important species-specific differences and the complexity of serotonergic alterations in epilepsy.
The 5-HT1A receptor is a key target in the treatment of depression and anxiety. nih.gov this compound PET has been used to study changes in this receptor system in various preclinical models of these disorders.
In a chronic corticosterone-induced depression model in rats, PET imaging with this compound revealed a significant decrease in binding potential in the medial prefrontal cortex and anterior cingulate cortex. jneuropsychiatry.orgresearchgate.net This suggests that chronic stress, mimicked by corticosterone (B1669441) administration, can lead to a downregulation of 5-HT1A receptors in key brain regions involved in mood regulation. jneuropsychiatry.orgresearchgate.net
Studies using this compound have also provided insights into the effects of antidepressant treatments. For example, while acute treatment with the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093) did not alter this compound binding, chronic treatment also did not modify 5-HT1A receptor density in several brain regions. acs.org This suggests that the therapeutic effects of SSRIs may not be directly linked to changes in receptor numbers but rather to alterations in the functional sensitivity of postsynaptic 5-HT1A receptors. acs.org
Stress is a major risk factor for the development of psychiatric disorders, and it is known to significantly impact the serotonergic system. This compound PET provides a means to investigate stress-induced changes in 5-HT1A receptor availability in vivo. nih.govresearchgate.net
Studies in rats have shown that even mild to moderate stress, such as daily transport and exposure to a laboratory environment, can lead to significant alterations in the hippocampal binding of this compound. nih.govresearchgate.net Specifically, an increase in hippocampal this compound binding was observed in rats subjected to repeated transport. nih.gov This enhanced binding is thought to be in line with an increased expression of hippocampal 5-HT1A receptors, which may represent a resilience mechanism to stress. nih.gov These findings underscore the sensitivity of the serotonergic system to environmental factors and the utility of this compound in detecting these subtle changes. nih.govresearchgate.net
Table 2: Summary of this compound Findings in Preclinical Disorder Models
| Disorder Model | Animal | Key Brain Regions | Observed Change in this compound Binding | Putative Mechanism |
|---|---|---|---|---|
| Epilepsy (Pilocarpine) | Rat | Septum nih.gov | Increased nih.gov | Reduced endogenous serotonin. nih.gov |
| Epilepsy (Kindling) | Rat | Entorhinal Cortex, Septum, Hippocampus nih.gov | Increased nih.gov | Depletion of endogenous serotonin. nih.gov |
| Depression (Corticosterone) | Rat | Medial Prefrontal Cortex, Anterior Cingulate Cortex jneuropsychiatry.orgresearchgate.net | Decreased jneuropsychiatry.orgresearchgate.net | Downregulation of 5-HT1A receptors. jneuropsychiatry.orgresearchgate.net |
| Mild Stress (Transport) | Rat | Hippocampus nih.gov | Increased nih.gov | Increased 5-HT1A receptor expression (resilience). nih.gov |
Investigations in Other Neuropsychiatric Conditions (e.g., Parkinson's Disease, Alzheimer's Disease)
The utility of this compound extends to the preclinical investigation of neurodegenerative disorders like Parkinson's and Alzheimer's disease, where alterations in the serotonergic system are implicated in both motor and non-motor symptoms.
In a longitudinal positron emission tomography (PET) study on MPTP-induced monkeys, a model for Parkinson's disease, this compound was used to track changes in 5-HT1A receptor availability. jneurosci.org This research revealed a significant decrease in this compound binding potential in the orbitofrontal cortex during the full symptomatic state of the disease. jneurosci.org These findings suggest that this compound PET imaging could be a valuable biomarker for monitoring early degenerative changes in Parkinson's disease. researchgate.net
Similarly, in the context of Alzheimer's disease, PET studies utilizing this compound have demonstrated alterations in 5-HT1A receptor density. researchgate.netnih.gov Research has shown a notable decrease in this compound binding in the hippocampus and parahippocampal gyrus of patients with mild Alzheimer's disease. nih.gov In contrast, an increase in binding was observed in individuals with amnestic mild cognitive impairment, suggesting a possible compensatory upregulation of serotonergic receptors before the more advanced stages of the disease. nih.gov Autoradiography studies on postmortem human brain tissue from Alzheimer's patients have further explored these changes. kcl.ac.ukmdpi.com One such study found that while the antagonist this compound binds to all 5-HT1A receptors, an agonist tracer showed decreased binding, indicating a potential shift in the receptor's functional state in Alzheimer's disease. kcl.ac.uk
These preclinical and clinical research findings highlight the role of this compound in elucidating the complex involvement of the serotonergic system in the pathophysiology of Parkinson's and Alzheimer's diseases.
Interactive Data Table: this compound Binding in Preclinical Models of Neuropsychiatric Conditions
| Condition | Animal Model | Key Finding with this compound | Reference |
| Parkinson's Disease | MPTP-induced monkey | Decreased binding potential in the orbitofrontal cortex. | jneurosci.org |
| Alzheimer's Disease | Human Patients (mild AD) | Decreased binding in hippocampus and parahippocampal gyrus. | nih.gov |
| Amnestic Mild Cognitive Impairment | Human Patients | Increased binding in the inferior occipital gyrus. | nih.gov |
Assessment of Serotonergic System Plasticity and Pharmacological Interventions
This compound is a crucial tool for assessing the dynamic nature of the serotonergic system and for evaluating the effects of pharmacological agents in preclinical models.
Longitudinal studies using this compound enable researchers to track changes in 5-HT1A receptor availability over time, providing insights into disease progression and the efficacy of therapeutic interventions. The reliability of this compound for such longitudinal studies has been demonstrated, showing good reproducibility over extended periods. snmjournals.org
In a study on a monkey model of Parkinson's disease, this compound PET was used to follow the serotonergic system throughout different stages of the disease. jneurosci.org The study observed dynamic changes, including a trend for increased binding in the anterior caudate and orbitofrontal cortex in the early symptomatic state, followed by a significant decrease in the orbitofrontal cortex in the full symptomatic state. jneurosci.org This highlights the capacity of this compound to monitor the neurochemical compensatory and degenerative mechanisms over the course of the disease. jneurosci.orgresearchgate.net
Furthermore, in a rat model of depression, acute treatment with the antidepressant fluoxetine (B1211875) was shown to reduce the in vivo binding of this compound in the dorsal raphe nucleus, a key area for serotonin synthesis. snmjournals.org This suggests that this compound can detect treatment-induced changes in 5-HT1A receptor availability.
This compound plays a significant role in the preclinical evaluation of new drugs that target 5-HT1A receptors. By measuring receptor occupancy, researchers can assess how effectively a novel compound binds to its target in the living brain.
For instance, preclinical studies have used this compound to compare the binding characteristics of new 5-HT1A receptor agonist radioligands. In one study, the binding of a novel agonist, [(18)F]F15599, was compared to that of the antagonist this compound in rats and cats. researchgate.net While both tracers showed binding consistent with the known distribution of 5-HT1A receptors, there were notable differences in their regional binding patterns, providing insights into the distinct properties of agonist versus antagonist binding. researchgate.netoup.com
Another study demonstrated that the agonist [(18)F]F13640 was more sensitive to competition with endogenous serotonin than this compound, suggesting that agonist tracers might be more suitable for detecting changes in serotonin levels induced by pharmacological challenges. frontiersin.orgnih.gov These comparative studies are essential for characterizing new therapeutic compounds and for selecting the most appropriate radiotracer for a given research question. mdpi.com The ability to quantify target engagement in preclinical models is a critical step in the drug development process, helping to predict therapeutic efficacy and to optimize dosing strategies for clinical trials. sci-hub.se
Interactive Data Table: Preclinical Pharmacological Studies with this compound
| Study Type | Animal Model | Pharmacological Agent/Condition | Key Finding with this compound | Reference |
| Treatment Response | Rat | Fluoxetine (antidepressant) | Reduced binding in the dorsal raphe nucleus. | snmjournals.org |
| Novel Compound Evaluation | Rat, Cat | [(18)F]F15599 (5-HT1A agonist) | Comparison of binding profiles revealed differences in regional distribution compared to this compound. | researchgate.net |
| Endogenous Neurotransmitter Competition | Rat | d-fenfluramine (serotonin releaser) | Showed less sensitivity to serotonin fluctuations compared to the agonist tracer [(18)F]F13640. | frontiersin.orgnih.gov |
Methodological Advancements and Quantitative Approaches for 18 F P Mppf Pet
Advancements in PET Image Acquisition and Reconstruction for Preclinical Studies
Preclinical studies, primarily involving small animals, are fundamental to understanding the in-vivo behavior of radiotracers like [(18)F]p-MPPF before clinical application. Technological progress in small-animal PET systems and the development of sophisticated correction algorithms have been crucial in improving the quality and quantitative accuracy of these studies.
The development of dedicated high-resolution small-animal PET scanners has been a significant leap forward for neuroreceptor imaging. These systems are scaled-down versions of clinical scanners, with smaller bore diameters (around 15 cm) and design features optimized for rodents. nih.gov They typically achieve a spatial resolution in the range of 1.5–2.5 mm, with state-of-the-art systems pushing this limit to as low as 0.7 mm. nih.govfrontiersin.org This improvement is largely due to the use of smaller, more efficient scintillation crystals, such as Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO), which have high light output and fast decay times. frontiersin.org
The high resolution afforded by modern preclinical scanners, such as the Bruker PET/CT Si78 which boasts a spatial resolution of up to 0.7 mm, is critical for accurately imaging the small brain structures of rodents. bruker.com This capability is essential for reducing the partial volume effect, thereby improving the quantification of this compound binding in specific, small regions of interest like the hippocampus or raphe nuclei. ucdavis.edu Furthermore, the axial field-of-view in these systems is often large enough to cover the entire length of a mouse, allowing for dynamic whole-body imaging in a single scan. nih.gov The improved spatial resolution of 18F-labeled compounds, owing to the low positron energy of fluorine-18 (B77423), further contributes to the generation of high-quality images. researchgate.net
| Scanner Characteristic | Typical Specification | Advantage for this compound Studies |
| Spatial Resolution | 0.7 mm - 2.5 mm FWHM | Improved accuracy in small brain regions, reduced partial volume effects. nih.govfrontiersin.orgucdavis.edu |
| Detector Material | LSO, LYSO crystals | High detection efficiency and fast timing for better image quality. frontiersin.org |
| Axial Field-of-View | ~8 cm | Allows for single-scan, whole-body dynamic imaging in mice. nih.gov |
| Bore Diameter | ~15 cm | Optimized for small animal imaging. nih.gov |
FWHM: Full Width at Half Maximum; LSO: Lutetium Oxyorthosilicate; LYSO: Lutetium-Yttrium Oxyorthosilicate.
Two significant challenges in preclinical PET imaging are subject motion and partial volume effects (PVE). Anesthesia is typically used to prevent animal movement during scans; however, it can interfere with the neurotransmitter systems under investigation, including the serotonergic system targeted by this compound. frontiersin.orgnih.govfrontiersin.orguzh.ch To address this, methods for scanning awake animals have been developed, necessitating advanced motion correction techniques. frontiersin.orguzh.ch
Motion correction often involves tracking the animal's head movement using an external optical tracking system with markers. researchgate.net The acquired motion data is then used to correct the PET data, typically through an event-by-event (EBE) correction algorithm. snmjournals.org The EBE method adjusts the spatial coordinates of each detected positron annihilation event before image reconstruction, effectively eliminating intra-frame motion and providing more accurate results than frame-based methods. snmjournals.org The use of thermo-formable head holders is a simpler, though less technologically advanced, method to limit head movement during scans. oup.com
Partial volume effect (PVE) is a consequence of the limited spatial resolution of PET scanners, causing a blurring of the signal between adjacent tissues. frontiersin.orgfei-lab.org This leads to an underestimation of radioactivity in small, high-uptake regions and an overestimation in surrounding low-uptake areas. frontiersin.org PVE is a particularly significant issue in rodent brain imaging where key structures are very small. frontiersin.org Various PVE correction (PVC) methods have been developed, which can be broadly categorized as post-reconstruction and reconstruction-based. hug.ch These methods often require anatomical information from co-registered high-resolution images, such as those from MRI or CT. fei-lab.orgnih.gov Techniques like the geometric transfer matrix (GTM) method model the geometric interactions between anatomical regions to correct for PVE. nih.gov Another approach uses recovery coefficients (RC), derived from phantom measurements, to correct for the underestimation of uptake in small lesions or regions. nih.govnih.gov The application of these correction methods is crucial for improving the quantitative accuracy of this compound binding potential in preclinical studies. oup.com
High-Resolution Small-Animal PET Systems
Development and Validation of Simplified Quantitative Analysis Methods
Full kinetic modeling of this compound PET data traditionally requires invasive arterial blood sampling to measure the arterial input function (AIF)—the time course of the radiotracer in arterial plasma. This procedure is complex and adds risk to the study. Consequently, significant research has focused on developing and validating simplified, less invasive quantification methods.
Studies have demonstrated that for this compound, the burdensome process of arterial cannulation and metabolite correction may not be necessary for accurate clinical evaluation. hug.chnih.gov The rapid metabolism of this compound results in a very low percentage of the parent compound remaining in plasma shortly after injection. nih.gov Research comparing various analytical methods has shown that simplified approaches yield binding potential (BP) values that are highly correlated with those obtained using a full metabolite-corrected AIF. hug.chnih.gov
One successful alternative is the use of an image-derived input function (IDIF), where the blood curve is extracted from a region of interest placed over a large blood pool, such as the heart ventricles or carotid arteries, within the PET image itself. nih.gov However, IDIFs have their own challenges, including PVE and signal spillover from surrounding tissue. acs.org Another powerful alternative is the use of a reference tissue as an input function. The cerebellum, which is considered to have a negligible density of 5-HT1A receptors, serves as an effective reference region for this compound. nih.gov Logan graphical analysis using cerebellar input has shown an excellent correlation with the BP calculated using the metabolite-corrected plasma input. hug.chnih.gov
Reference tissue models (RTMs) have emerged as robust and reliable methods for the quantification of this compound binding, obviating the need for arterial blood sampling. snmjournals.org These models use the time-activity curve from a reference region, like the cerebellum, to estimate the non-displaceable binding potential (BPND) in target regions. snmjournals.org
Several RTMs have been successfully validated for this compound. A study in healthy dogs demonstrated a high correlation between BPND values obtained from the two-tissue compartment model (2-TC) with a metabolite-corrected plasma input and those estimated using RTMs. snmjournals.org The validated RTMs included the simplified reference tissue model (SRTM), the two-parameter multilinear reference tissue model (MRTM2), and the Logan reference tissue model. snmjournals.org Similarly, studies in humans have confirmed that the SRTM provides reliable BP estimates that correlate highly with those from Logan analysis using a corrected AIF. nih.gov The robustness of these models makes them suitable for clinical and preclinical research, simplifying the experimental procedure while maintaining quantitative accuracy. nih.gov
| Model | Input Requirement | Key Finding for this compound | Reference(s) |
| Logan Analysis (Arterial Input) | Metabolite-corrected arterial plasma | Considered a reference standard for comparison. | hug.chnih.gov |
| Logan Analysis (Cerebellar Input) | Cerebellum time-activity curve | High correlation (r² = 0.98) with arterial input method; avoids blood sampling. | hug.chnih.gov |
| Simplified Reference Tissue Model (SRTM) | Cerebellum time-activity curve | High correlation (r² = 0.94) with arterial input method; robust and widely used. | frontiersin.orgsnmjournals.orgnih.gov |
| Multilinear Reference Tissue Model (MRTM2) | Cerebellum time-activity curve | Demonstrated high correlation with plasma input models in preclinical studies. | snmjournals.org |
Evaluation of Arterial Input Function Requirements and Alternatives
Comparison of this compound with Other 5-HT1A Radioligands
This compound is one of several radioligands developed for imaging 5-HT1A receptors. Its properties are often compared with other notable tracers, particularly the "gold standard" antagonist [11C]WAY-100635 and newer generation compounds like [18F]Mefway. These comparisons highlight differences in affinity, sensitivity to endogenous serotonin (B10506), and brain penetration, which influence their suitability for specific research questions.
While both this compound and [11C]WAY-100635 are antagonists that selectively bind to 5-HT1A receptors, they exhibit different binding properties. royalsocietypublishing.org this compound has an affinity for the 5-HT1A receptor that is more similar to that of endogenous serotonin itself. researchgate.net This characteristic makes its binding potentially more sensitive to fluctuations in synaptic serotonin levels. royalsocietypublishing.org In contrast, [11C]WAY-100635 binding is thought to primarily reflect receptor density. royalsocietypublishing.org Studies have shown that while there may be no significant difference in [11C]WAY-100635 binding between certain patient groups and controls, this compound binding can be significantly lower, possibly reflecting higher serotonin concentrations. royalsocietypublishing.org
Compared to agonist radioligands such as [18F]F13640, the antagonist this compound binds indiscriminately to all receptor states, whether they are functionally coupled to G-proteins or not. nih.gov Ex-vivo studies have shown that agonist binding is significantly reduced under conditions that promote receptor uncoupling, whereas this compound binding is only slightly affected. nih.gov Furthermore, ex vivo experiments in rats suggested that the agonist [18F]F13640 was more sensitive to competition with serotonin than this compound. bruker.com
Newer antagonists like [18F]Mefway have also been developed. While this compound has been successfully used in human studies, it is known to have relatively poor brain penetration, which can result in low target-to-background ratios. acs.orgmdpi.com [18F]Mefway was developed to overcome some of these limitations and has shown a binding potential almost twice as high as that of this compound. manchester.ac.uk However, like other WAY-100635 derivatives, [18F]Mefway's brain uptake can be limited by the P-glycoprotein (P-gp) transporter, a challenge also noted for this compound. mdpi.commanchester.ac.uk
| Radioligand | Pharmacological Class | Key Characteristics & Comparison to this compound |
| This compound | Antagonist | Affinity similar to endogenous serotonin, sensitive to serotonin levels, lower brain penetration. researchgate.netroyalsocietypublishing.orgacs.org |
| [11C]WAY-100635 | Antagonist | "Gold standard," binding primarily reflects receptor density, less sensitive to endogenous serotonin. royalsocietypublishing.org |
| [18F]F13640 | Agonist | Binds preferentially to G-protein coupled (functional) receptor state; more sensitive to serotonin competition in ex-vivo studies. nih.govbruker.com |
| [18F]Mefway | Antagonist | Higher binding potential (~2x) and target-to-reference value than this compound. manchester.ac.uk |
Relative Advantages and Limitations in Preclinical Research
The utility of this compound in preclinical research is well-established, offering distinct advantages while also presenting certain limitations.
Advantages:
High Selectivity: Animal studies have consistently demonstrated the high selectivity of this compound for 5-HT1A receptors. snmjournals.org
Sensitivity to Endogenous Serotonin: Due to its affinity being close to that of endogenous serotonin, this compound is sensitive to fluctuations in synaptic serotonin levels. snmjournals.org This characteristic makes it a valuable tool for investigating the effects of pharmacological interventions or pathological conditions on the serotonergic system.
Versatility Across Species: The tracer has been successfully used in a variety of animal models, including rats, mice, and non-human primates, facilitating translational research. nih.govsnmjournals.orgmdpi.com Studies in dogs have also shown results consistent with those in other species. plos.org
Quantitative Accuracy: The binding potential (BP) of this compound, an index of receptor density, can be reliably quantified, providing a robust measure for research. snmjournals.orgnih.gov
Limitations:
Lower In Vivo Affinity Compared to Other Ligands: The in vivo affinity of this compound for 5-HT1A receptors is lower than that of other antagonists like [carbonyl-11C]WAY 100635, resulting in lower binding potentials. snmjournals.org
Rapid Metabolism: this compound undergoes rapid metabolism, with only a small percentage of the parent compound remaining in the plasma shortly after injection. snmjournals.org This necessitates careful consideration in kinetic modeling.
Influence of Anesthetics and Stress: Preclinical studies, often requiring anesthesia and animal restraint, can be confounded by the effects of these factors on serotonergic signaling and, consequently, on this compound binding. frontiersin.orgnih.gov
P-glycoprotein Substrate: In some species, this compound has been identified as a substrate for P-glycoprotein (P-gp), a transporter that can affect its brain uptake. mdpi.com However, this interaction appears to be species-dependent, with discrepancies observed between mice and non-human primates. mdpi.com
Interactive Data Table: Preclinical Research Findings for this compound
| Species | Key Finding | Reference |
| Rat | Demonstrated high selectivity for 5-HT1A receptors. nih.govsnmjournals.org | nih.govsnmjournals.org |
| Rat | Sensitive to changes in endogenous serotonin levels. snmjournals.org | snmjournals.org |
| Rat | Acute fluoxetine (B1211875) treatment reduced this compound binding in the dorsal raphe nucleus. jneurosci.org | jneurosci.org |
| Mouse | Feasibility of using radiosensitive intracerebral probes for kinetic studies established. snmjournals.org | snmjournals.org |
| Dog | PET imaging results are consistent with findings in other animal species and humans. plos.org | plos.org |
| Non-human Primate | Used to study the influence of gender and social status on serotonergic drug efficacy. mdpi.com | mdpi.com |
Novel Methodologies for In Vivo Monitoring of this compound Binding
Recent innovations have introduced new ways to monitor this compound binding in vivo, offering higher temporal resolution and integrating complementary imaging modalities.
Integrated PET/MR and PET/CT Approaches in Preclinical Imaging
The integration of PET with anatomical imaging modalities like magnetic resonance imaging (MRI) and computed tomography (CT) has revolutionized preclinical imaging. bruker.combruker.comthno.org PET/CT and PET/MR scanners provide perfectly co-registered functional and anatomical images, allowing for precise localization of radiotracer uptake. thno.orginviscan.fr
In the context of this compound, integrated imaging is invaluable for:
Accurate Anatomical Localization: MRI provides high-resolution anatomical detail of soft tissues, enabling precise delineation of brain structures for the analysis of this compound binding. bruker.combruker.com CT, while offering less soft-tissue contrast, provides anatomical information and is used for attenuation correction. inviscan.frbruker.com
Improved Quantification: By providing an accurate anatomical framework, PET/MR and PET/CT improve the quantitative analysis of this compound uptake, especially in small or complex brain regions. nih.gov
Longitudinal Studies: These non-invasive techniques are ideal for longitudinal studies in the same animal, reducing biological variability and the number of animals required. mediso.com
Preclinical PET/MR systems are available at various magnetic field strengths (e.g., 3T, 7T, and 9.4T) for applications in mice and rats. bruker.combruker.com Similarly, PET/CT scanners are widely used in preclinical research for quantitative 3D imaging of radiotracers. bruker.com While PET/CT is a well-established modality, PET/MRI is gaining prominence due to its superior soft-tissue contrast and lack of ionizing radiation from the anatomical scan, which is particularly advantageous for longitudinal studies. nih.govgioncologynow.com
Future Directions in 18 F P Mppf Research
Advanced Kinetic Modeling Approaches for Receptor State Dynamics
Standard kinetic models for [(18)F]p-MPPF, such as the simplified reference tissue model (SRTM), have been instrumental in quantifying 5-HT1A receptor binding potential (BPND). pnas.orgresearchgate.net These models typically assume a single tissue compartment for specific binding. However, future research will likely employ more sophisticated kinetic modeling to explore the dynamics of different receptor states.
Recent advancements in PET modeling, including multi-injection protocols and models that can differentiate between high- and low-affinity receptor states, could provide a more nuanced understanding of 5-HT1A receptor function. For instance, a double-injection protocol has been used to determine parameters of ligand-receptor exchange, including receptor concentration (Bmax) and apparent equilibrium dissociation rate (Kd). nih.gov Such approaches could reveal subtle alterations in receptor affinity and density that are not apparent with simpler models. This could be particularly relevant in psychiatric disorders where changes in receptor signaling, rather than just receptor number, are thought to play a crucial role.
Table 1: Advanced Kinetic Modeling Parameters for this compound
| Parameter | Description | Modeling Approach | Potential Insights |
| Bmax | Receptor concentration | Multi-injection protocols | Direct measure of receptor density, independent of affinity. |
| Kd | Apparent equilibrium dissociation constant | Multi-injection protocols | Provides information on the affinity state of the receptor population. nih.gov |
| koff/kon | Dissociation and association rates | Compartmental models with multi-injection | Elucidates the dynamics of ligand-receptor binding and unbinding. nih.gov |
Exploration of this compound in Emerging Preclinical Disease Models
The utility of this compound has been demonstrated in various preclinical models, including those for stress, depression, and epilepsy. nih.govnih.govresearchgate.net Future research will likely see the application of this compound in a broader range of emerging and more complex preclinical disease models. This includes genetically engineered animal models that more accurately recapitulate the pathophysiology of human neurological and psychiatric disorders.
For example, studies using this compound in mouse models of Alzheimer's disease have shown alterations in 5-HT1A receptor binding. mdpi.com Expanding these investigations to models of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease, could provide valuable insights into the role of the serotonergic system in these conditions. jneurosci.orgmdpi.com Furthermore, exploring this compound in models of developmental disorders and social behavior could uncover the involvement of 5-HT1A receptors in these complex processes. A study in rhesus monkeys, for instance, used this compound to show that factors like gender and social status can modulate the response to serotonergic drugs. mdpi.com
Table 2: Application of this compound in Preclinical Disease Models
| Disease Model | Key Findings/Potential Applications |
| Stress and Depression | Altered hippocampal this compound binding in response to stress. nih.gov Decreased binding in prefrontal cortex in a chronic corticosterone (B1669441) depression model. researchgate.net |
| Epilepsy | Increased this compound binding in the epileptogenic zone in some animal models, contrasting with decreased binding in human patients. nih.gov |
| Parkinson's Disease | Longitudinal studies in MPTP-intoxicated monkeys show changes in this compound binding during disease progression and recovery. jneurosci.org |
| Creatine Transporter Deficiency | This compound PET is a potential biomarker to assess the efficacy of treatments for this intellectual disability. nih.gov |
Integration with Multi-Modal Neuroimaging Techniques for Comprehensive Serotonergic System Characterization
While this compound provides a specific window into 5-HT1A receptor availability, a truly comprehensive understanding of the serotonergic system requires integrating this information with other neuroimaging modalities. Future research will increasingly focus on combining this compound PET with techniques such as functional magnetic resonance imaging (fMRI), diffusion tensor imaging (DTI), and PET imaging of other neurotransmitter systems.
For instance, combining this compound PET with fMRI could elucidate the relationship between 5-HT1A receptor density and brain network connectivity. Co-registering this compound data with DTI would allow for the investigation of how white matter integrity influences serotonergic signaling. Furthermore, simultaneous or sequential PET imaging with tracers for other targets, such as the serotonin (B10506) transporter ([11C]DASB) or dopamine (B1211576) receptors ([11C]raclopride), can reveal the intricate interplay between different neurotransmitter systems in both healthy and diseased states. researchgate.netjneurosci.org One study has already demonstrated an interaction between oxytocin (B344502) and the serotonin system by measuring changes in this compound binding after oxytocin administration. pnas.orgpnas.org
Development of this compound-based Assays for Drug Discovery and Development in Preclinical Stages
The ability of this compound PET to quantify target engagement makes it a powerful tool for preclinical drug discovery and development. nih.govsci-hub.se Future applications will likely involve the development of standardized this compound-based assays to screen novel therapeutic compounds targeting the 5-HT1A receptor. These assays can provide crucial information on a drug candidate's ability to cross the blood-brain barrier, its binding affinity for the 5-HT1A receptor in vivo, and its dose-dependent receptor occupancy. nih.gov
By providing this information early in the drug development pipeline, this compound can help to de-risk the development of new serotonergic drugs and facilitate the selection of the most promising candidates for clinical trials. sci-hub.senuvisan.com This can ultimately accelerate the development of more effective treatments for a wide range of neurological and psychiatric disorders. While this compound itself is a weak to moderate substrate for the P-glycoprotein (P-gp) transporter, its use in preclinical studies can still provide valuable information on drug-transporter interactions. nih.govmdpi.com
Q & A
Q. How should researchers interpret conflicting results from this compound studies across different experimental models?
- Answer: Contradictions may stem from species-specific receptor expression (e.g., rodents vs. humans) or scan timing (e.g., equilibrium vs. kinetic acquisition). Cross-validation using autoradiography (for receptor density) and LC-MS/MS (for metabolite levels) clarifies discrepancies. Meta-analyses of published data identify consensus thresholds for BPND significance .
Q. What steps ensure compliance with ethical and reproducibility standards in this compound research?
- Answer: Protocols must adhere to institutional review board (IRB) guidelines for human/animal studies. Open-access sharing of raw PET data (e.g., via NeuroVault) and detailed SPE protocols enhance reproducibility. Pre-registration of study designs (e.g., on ClinicalTrials.gov ) mitigates bias in data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
